molecular formula C18H23N3O3S B6452871 5-methyl-3-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-oxazole CAS No. 2548999-21-7

5-methyl-3-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-oxazole

Cat. No. B6452871
CAS RN: 2548999-21-7
M. Wt: 361.5 g/mol
InChI Key: IISXUIJQHCMSPG-UHFFFAOYSA-N
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Description

The compound “5-methyl-3-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-oxazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring and an oxazole ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrole ring and an oxazole ring, along with a phenyl group and a methanesulfonyl group . The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the pyrrole ring might undergo electrophilic substitution reactions . The oxazole ring might undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar oxazole ring, the aromatic pyrrole and phenyl rings, and the methanesulfonyl group .

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to provide a mechanism of action. If it’s a drug, its mechanism would depend on what biological target it interacts with .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could explore its efficacy and safety in more detail .

properties

IUPAC Name

3-[(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14-7-18(19-24-14)12-20-8-16-10-21(11-17(16)9-20)25(22,23)13-15-5-3-2-4-6-15/h2-7,16-17H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISXUIJQHCMSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CC3CN(CC3C2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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